

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

CAS number and supplier

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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B1374119

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An In-Depth Technical Guide to **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene**: Synthesis, Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for highly functionalized aromatic building blocks is incessant. These scaffolds enable the precise construction of complex molecular architectures with tailored physicochemical and biological properties. Among these, **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene**, identified by its CAS number 1049731-04-5, has emerged as a particularly valuable intermediate. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound's properties, synthetic utility, and applications, grounded in established chemical principles.

The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethoxy group—on the benzene ring imparts a unique and powerful reactivity profile to this molecule. The trifluoromethoxy ($-\text{OCF}_3$) group, a bioisostere for other functionalities, significantly influences the electronic properties of the aromatic system and can enhance the metabolic stability and lipophilicity of target molecules.^[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization through a variety of cross-coupling reactions, offering a controlled approach to building molecular complexity.

Physicochemical Properties and Data

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis. The key physicochemical data for **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene** are summarized in the table below.

Property	Value	Source
CAS Number	1049731-04-5	[2]
Molecular Formula	C ₇ H ₃ BrF ₃ IO	
Molecular Weight	366.9 g/mol	[2]
IUPAC Name	2-Bromo-4-iodo-1-(trifluoromethoxy)benzene	N/A
Physical Form	Solid, semi-solid, or liquid	
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[3]

The Trifluoromethoxy Group: A Key Modulator of Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's properties. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring. This dual nature makes the -OCF₃ group an ortho-, para-directing, yet deactivating, substituent in electrophilic aromatic substitution reactions.[\[4\]](#) This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself, but the overall reaction rate is slower compared to unsubstituted benzene. This deactivating effect contributes to the stability of the molecule while the directing effect is crucial for predictable synthetic outcomes.

Synthetic Utility and Key Reactions: Regioselective Cross-Coupling

The primary synthetic value of **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene** lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to oxidative addition to a transition metal catalyst, such as palladium(0). This reactivity difference allows for highly regioselective cross-coupling reactions, where the iodine atom can be selectively replaced while the bromine atom remains intact for a subsequent transformation. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a typical regioselective Suzuki-Miyaura coupling reaction to functionalize the 4-position (originally bearing the iodine) of **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene**.

Objective: To selectively couple an arylboronic acid at the C-I bond position.

Materials:

- **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- Toluene and water (solvent system)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine **2-Bromo-4-iodo-1-(trifluoromethoxy)benzene** (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
 - **Rationale:** An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. A slight excess of the boronic acid ensures complete consumption of the starting material. The base is required for the transmetalation step of the catalytic cycle.
- **Catalyst Preparation:** In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene.
 - **Rationale:** Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
- **Reaction Execution:** Add the catalyst mixture to the Schlenk flask, followed by the toluene and water solvent system (typically a 4:1 to 10:1 ratio).
 - **Rationale:** The biphasic solvent system is common for Suzuki couplings, with the organic phase dissolving the reactants and catalyst, and the aqueous phase dissolving the inorganic base.
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - **Rationale:** Heating increases the reaction rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - **Rationale:** This standard aqueous workup removes the inorganic salts and other water-soluble impurities.

- Purification: Purify the crude product by column chromatography on silica gel.
 - Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

Workflow Diagram: Regioselective Suzuki Coupling

Caption: Workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry. The introduction of bromine and iodine can lead to beneficial interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.^[5] Furthermore, the trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.^[4]

This building block serves as a precursor for a wide range of biologically active molecules, including kinase inhibitors, enzyme regulators, and therapeutic agents for various diseases.^[6] Its ability to undergo selective cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening in the drug discovery process.

Supplier Information

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is commercially available from several chemical suppliers. Researchers should always consult the supplier's specific documentation for purity and safety information.

Supplier	Product Link
Sigma-Aldrich (Merck)	--INVALID-LINK--
Benchchem	--INVALID-LINK-- ^[4]
BLDpharm	--INVALID-LINK-- ^[7]

Conclusion

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene is a highly versatile and valuable building block for organic synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group and two different halogens, allows for controlled, regioselective functionalization. This capability, combined with the beneficial effects of the $-OCF_3$ group on molecular properties, makes it a powerful tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. A thorough understanding of its reactivity and careful execution of synthetic protocols are key to leveraging the full potential of this important chemical intermediate.

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